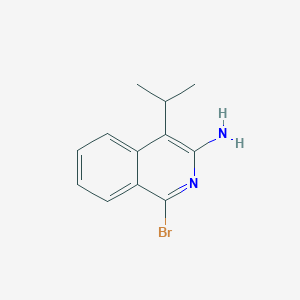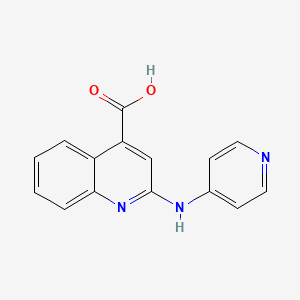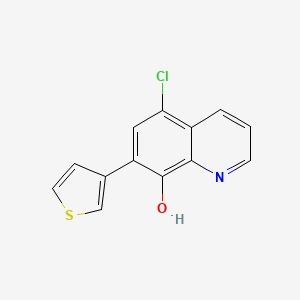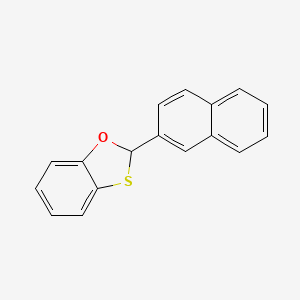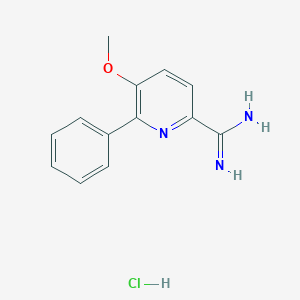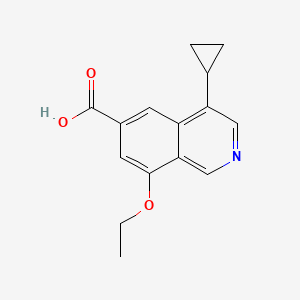![molecular formula C11H15NO6 B15065617 1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)
1-Azaspiro[4.5]decane-2,8-dione oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[45]decane-2,8-dione oxalate is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.5]decane-2,8-dione oxalate typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .
Industrial Production Methods: For industrial-scale production, the same synthetic route can be employed with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azaspiro[4.5]decane-2,8-dione oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds.
Aplicaciones Científicas De Investigación
1-Azaspiro[4.5]decane-2,8-dione oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of biologically active compounds
Mecanismo De Acción
The mechanism of action of 1-Azaspiro[4.5]decane-2,8-dione oxalate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating metabolic processes. The compound’s unique structure allows it to bind effectively to its targets, leading to the desired biological effects .
Comparación Con Compuestos Similares
- 8-Azaspiro[4.5]decane-7,9-dione
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
- 8-Oxa-2-azaspiro[4.5]decane
Comparison: 1-Azaspiro[4Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .
Propiedades
Fórmula molecular |
C11H15NO6 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1-azaspiro[4.5]decane-2,8-dione;oxalic acid |
InChI |
InChI=1S/C9H13NO2.C2H2O4/c11-7-1-4-9(5-2-7)6-3-8(12)10-9;3-1(4)2(5)6/h1-6H2,(H,10,12);(H,3,4)(H,5,6) |
Clave InChI |
YHCBWNXZNCCVRD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1=O)CCC(=O)N2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


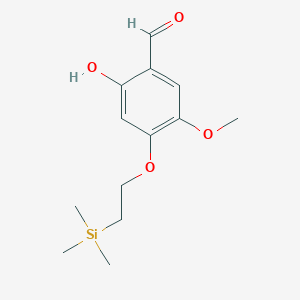
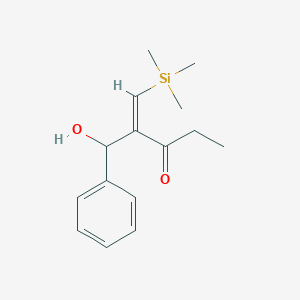
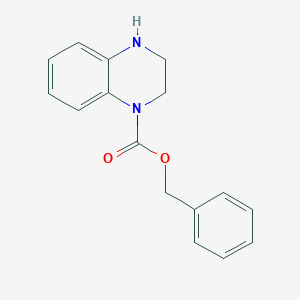
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
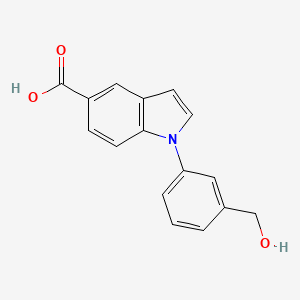
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B15065574.png)
